Regioisomeric Differentiation
The 2,4,6-substitution pattern represents a distinct regioisomer from the commercially established 3,4,5-trimethoxybenzothioamide (CAS 60987-94-2). While both share molecular formula C10H13NO3S and molecular weight 227.28 g/mol , the different methoxy positioning creates a fundamentally different electronic environment on the aromatic ring [1]. The 2,4,6-arrangement places methoxy groups at ortho and para positions relative to the thioamide functionality, whereas the 3,4,5-isomer positions them at meta and para positions, altering both steric hindrance around the thioamide group and the electron density distribution across the π-system. This regioisomerism is a critical determinant of reactivity in metal coordination and nucleophilic substitution reactions.
| Evidence Dimension | Substitution pattern (methoxy positioning) |
|---|---|
| Target Compound Data | 2,4,6-trimethoxy substitution (ortho/para relative to thioamide) |
| Comparator Or Baseline | 3,4,5-Trimethoxybenzothioamide (CAS 60987-94-2) (meta/para substitution pattern) |
| Quantified Difference | Distinct regioisomer; identical molecular formula and mass but different electronic/steric profile |
| Conditions | Molecular structure comparison; identical C10H13NO3S and 227.28 g/mol |
Why This Matters
Selection of the correct regioisomer is essential for reproducible SAR studies, as methoxy position dictates electronic effects that govern both reactivity and biological target interactions.
- [1] Jaster, J., Dressler, E., Geitner, R., Groß, G.A. 2,4,6-Trimethoxybenzothioamide. Molbank 2023, 2023, M1654. View Source
